Ethofumesate

Vue d'ensemble

Description

L'éthofumesate est un herbicide sélectif principalement utilisé pour lutter contre les mauvaises herbes à feuilles larges et les graminées dans diverses cultures, notamment la betterave sucrière, l'oignon et la carotte . Il a été enregistré pour la première fois par Fisons Corporation en 1977 . Le composé est connu pour sa capacité à fournir un contrôle résiduel des mauvaises herbes, ce qui en fait un outil précieux dans la gestion des mauvaises herbes agricoles .

Mécanisme D'action

Target of Action

Ethofumesate is a selective herbicide commonly used for preplant and preemergence control of monocotyledonous and dicotyledonous weeds in crops like sugarbeet . It is particularly effective against weeds such as Poa annua (Annual bluegrass), barnyardgrass, crabgrass, and foxtail .

Mode of Action

This compound’s mode of action involves the inhibition of mitosis, reduced respiration, and photosynthesis .

Biochemical Pathways

This compound acts on the fatty acid biosynthesis pathway . Upon plant uptake, the compound is metabolically cleaved to produce an active form of the herbicide via sulfoxide enzyme activity . It inhibits the VLCFA synthase, which is encoded by several fatty acid elongase (FAE1)-like genes in the VLCFA elongase complex in an endoplasmic reticulum .

Pharmacokinetics

This compound is moderately soluble in water and highly soluble in many organic solvents . It is moderately mobile in the environment and so may leach to groundwaters . This compound is absorbed through emerging roots and shoots when soil-applied .

Result of Action

The molecular and cellular effects of this compound’s action include stunting of growth, epinasty, swelling of the crown, darker green color, and fusing of expanding leaf blades in plants like annual bluegrass . It also affects the lipids synthesis in animals, which could have consequences on the respiratory chain pathway .

Action Environment

The efficacy of this compound is dependent on environmental factors such as rainfall or mechanical tillage for activation . Timely and adequate rainfall is required to achieve desired weed control since this compound has low water solubility and is strongly adsorbed to soil . The dissipation kinetics of this compound were investigated in two diverse soils under subtropical field conditions, showing that it follows biphasic first-order kinetics in soils .

Analyse Biochimique

Biochemical Properties

Ethofumesate interacts with various enzymes and proteins in the biochemical reactions. It is rapidly metabolized in each species with half-lives ranging from 4.5 to 7 days . The primary site of this compound absorption is found to be the foliage .

Cellular Effects

This compound has a low to moderate ecotoxicity for many species It influences cell function by controlling the growth of unwanted grasses and weeds

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is not usually persistent in soil systems

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors

Transport and Distribution

This compound is moderately mobile in the environment and so may leach to groundwaters It is transported and distributed within cells and tissues

Méthodes De Préparation

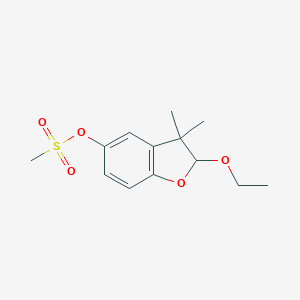

Une voie de synthèse courante implique la réaction de 2-éthoxy-3,3-diméthyl-2,3-dihydro-1-benzofurane avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine . La réaction se produit généralement dans un solvant organique tel que le dichlorométhane sous des conditions de température contrôlées . Les méthodes de production industrielle impliquent souvent des conditions de réaction similaires, mais à plus grande échelle, avec des étapes de purification supplémentaires pour garantir la qualité et la pureté du produit final .

Analyse Des Réactions Chimiques

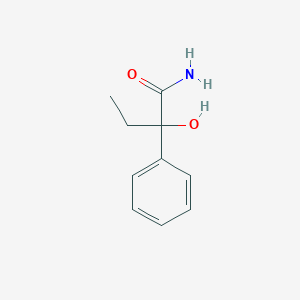

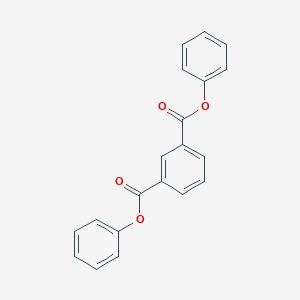

L'éthofumesate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'éthofumesate peut conduire à la formation de dérivés d'acide carboxylique, tandis que la réduction peut produire des dérivés d'alcool .

Applications de la recherche scientifique

L'éthofumesate a un large éventail d'applications de recherche scientifique. En agriculture, il est largement utilisé comme herbicide de pré- et post-émergence pour lutter contre les mauvaises herbes dans les cultures comme la betterave sucrière, l'oignon et la carotte . Son efficacité dans le contrôle d'un large éventail de mauvaises herbes en a fait un outil précieux pour les agriculteurs. En sciences de l'environnement, l'éthofumesate est étudié pour son impact sur la qualité du sol et de l'eau, ainsi que pour son potentiel de lessivage dans les eaux souterraines . De plus, la recherche en toxicologie s'est concentrée sur les effets du composé sur les organismes non ciblés, y compris la vie aquatique et les insectes bénéfiques .

Mécanisme d'action

L'éthofumesate exerce ses effets herbicides en inhibant la mitose et en réduisant la respiration et la photosynthèse dans les plantes cibles . Il est absorbé par les racines et les pousses des plantes émergentes, où il interfère avec la biosynthèse des acides gras à très longue chaîne (VLCFA) . Cette perturbation conduit à l'inhibition de la division cellulaire et de la croissance, entraînant finalement la mort de la mauvaise herbe . Les cibles moléculaires spécifiques et les voies impliquées dans ce processus sont encore à l'étude, mais l'inhibition de la biosynthèse des VLCFA est un mécanisme clé .

Applications De Recherche Scientifique

Ethofumesate has a wide range of scientific research applications. In agriculture, it is extensively used as a pre- and post-emergence herbicide to control weeds in crops like sugarbeet, onions, and carrots . Its effectiveness in controlling a broad spectrum of weeds has made it a valuable tool for farmers. In environmental science, this compound is studied for its impact on soil and water quality, as well as its potential to leach into groundwater . Additionally, research in toxicology has focused on the compound’s effects on non-target organisms, including aquatic life and beneficial insects .

Comparaison Avec Des Composés Similaires

Les composés similaires de cette classe comprennent le phénmédiphame et le desmédiphame, qui sont également utilisés comme herbicides . Comparé à ces composés, l'éthofumesate est unique dans sa capacité à fournir un contrôle résiduel durable des mauvaises herbes . Alors que le phénmédiphame et le desmédiphame sont efficaces pour contrôler un large éventail de mauvaises herbes, ils n'offrent pas le même niveau d'activité résiduelle que l'éthofumesate . Cela rend l'éthofumesate particulièrement précieux dans les situations où un contrôle prolongé des mauvaises herbes est nécessaire.

Conclusion

L'éthofumesate est un herbicide polyvalent et efficace avec un large éventail d'applications en agriculture et en sciences de l'environnement. Ses propriétés chimiques uniques et son mécanisme d'action en font un outil précieux pour lutter contre les mauvaises herbes et étudier leur impact sur l'environnement.

Propriétés

IUPAC Name |

(2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCMYGHHKLLGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034580 | |

| Record name | Ethofumesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless solid; [MSDSonline] | |

| Record name | Ethofumesate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Non-combustibile | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>600 mg/L in acetone, dichloromethane, dimethyl sulfoxide, ethyl acetate; 300-600 g/L in toluene and p-xylene; 120-150 g/L in methanol; 60-76 g/L in ethanol; 25-30 g/L in isopropanol; 4.67 g/L in hexane, In water, 50 mg/L at 25 °C | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 at 20 °C | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000049 [mmHg], 4.9X10-6 mm Hg at 25 °C | |

| Record name | Ethofumesate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystaline solid | |

CAS No. |

26225-79-6 | |

| Record name | Ethofumesate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26225-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethofumesate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026225796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethofumesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethofumesate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOFUMESATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3051U1Z8KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-72 °C, MP: 69-71 °C (technical grades) | |

| Record name | ETHOFUMESATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

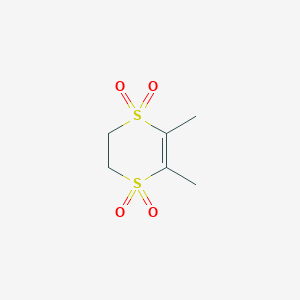

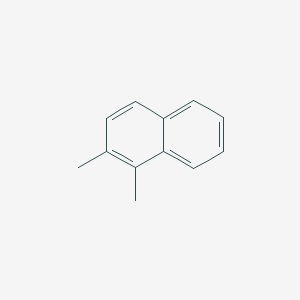

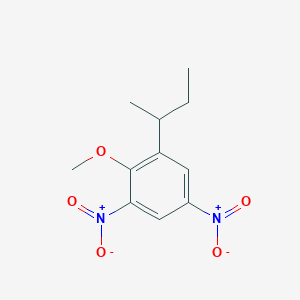

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

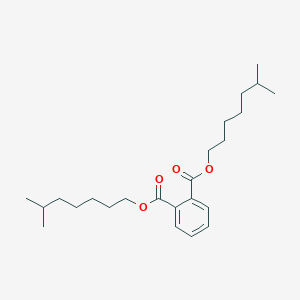

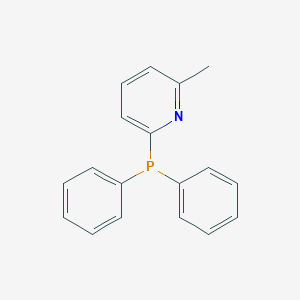

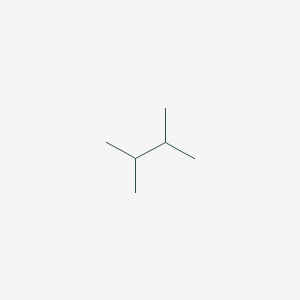

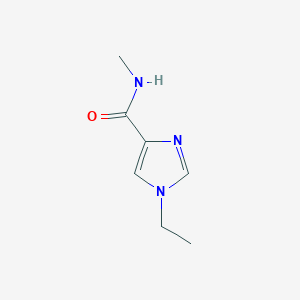

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B166053.png)

![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)

![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)